molecular formula C15H19F3N2O2 B13975616 Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate

Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B13975616
M. Wt: 316.32 g/mol
InChI Key: PFTBKIJBLJNWGM-UHFFFAOYSA-N
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Description

Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a benzyl group and a trifluoromethylated amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Trifluoromethylation: The trifluoromethylated amino group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the trifluoromethylated amino group, potentially converting it to a simpler amine.

    Substitution: The benzyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like benzyl halides are used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Simplified amines from the trifluoromethylated amino group.

    Substitution Products: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylated amino group enhances its binding affinity to these targets, potentially modulating their activity. The piperidine ring provides structural stability, while the benzyl group contributes to its overall hydrophobicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

    Benzyl 3-aminomethylpiperidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Trifluoromethylated Piperidine Derivatives: Share the trifluoromethyl group but differ in other substituents, leading to variations in their applications and effectiveness.

Uniqueness: Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is unique due to the combination of its trifluoromethylated amino group and benzyl-substituted piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

benzyl 3-[(trifluoromethylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)19-9-13-7-4-8-20(10-13)14(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,13,19H,4,7-11H2

InChI Key

PFTBKIJBLJNWGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CNC(F)(F)F

Origin of Product

United States

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